Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-

Lipophilicity Biodistribution Pharmacokinetics

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- (CAS 61137-58-4, also cataloged as CAS 33024-38-3 for the trans-isomer and NSC-132086) is a synthetic N-(2-fluoroethyl)-N-nitrosourea derivative. It belongs to the well-established class of DNA-alkylating antineoplastic agents akin to the clinically used chloroethylnitrosoureas (CENUs) such as lomustine (CCNU) and carmustine (BCNU).

Molecular Formula C12H22FN3O2
Molecular Weight 259.32 g/mol
CAS No. 61137-58-4
Cat. No. B13419707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
CAS61137-58-4
Molecular FormulaC12H22FN3O2
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)NC(=O)N(CCF)N=O
InChIInChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17)
InChIKeyPPHTXWDQYFRGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Overview for Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- (CAS 61137-58-4)


Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- (CAS 61137-58-4, also cataloged as CAS 33024-38-3 for the trans-isomer and NSC-132086) is a synthetic N-(2-fluoroethyl)-N-nitrosourea derivative. It belongs to the well-established class of DNA-alkylating antineoplastic agents akin to the clinically used chloroethylnitrosoureas (CENUs) such as lomustine (CCNU) and carmustine (BCNU) [1]. The compound features a distinct fluoroethyl leaving group at the N-1 position and a bulky, lipophilic 4-isopropylcyclohexyl carrier group at the N-3 position of the urea backbone, structural features that critically influence its pharmacological profile and differentiate it from standard CENUs [2].

Risk of Generic Substitution: Why Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- Cannot Be Replaced by a Standard Chloroethylnitrosourea


Generic procurement of a standard chloroethylnitrosourea like lomustine (CCNU) as a substitute for Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is scientifically unsound due to fundamental mechanistic and pharmacokinetic divergences. The replacement of chlorine with fluorine on the 2-haloethyl group dramatically alters the chemical reactivity, leading to a significantly slower rate of DNA interstrand cross-link formation [1]. This fundamental change in the lesion's kinetics is believed to underlie a different mechanism of antitumor activity and potentially a unique resistance profile compared to chloroethyl analogs [2]. Furthermore, the 4-isopropylcyclohexyl carrier substituent imparts a higher calculated partition coefficient (LogP) than lomustine, which can translate into superior tissue penetration and altered biodistribution, making simple interchange without rigorous re-validation impossible .

Head-to-Head Quantitative Evidence for Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- vs. Clinical Nitrosoureas


Enhanced Lipophilicity vs. Lomustine (CCNU)

This compound exhibits a quantifiably higher lipophilicity compared to the standard clinical chloroethylnitrosourea, lomustine (CCNU). The calculated partition coefficient (LogP) for the target compound is 3.25 , which is superior to the LogP values reported for lomustine, which range from 2.39 to 2.83 across various databases [REFS-2, REFS-3]. This difference is a direct result of the 4-isopropylcyclohexyl substituent, which presents a significantly larger hydrophobic surface area than the unsubstituted cyclohexyl ring of CCNU.

Lipophilicity Biodistribution Pharmacokinetics

Reduced DNA Interstrand Cross-Linking Rate vs. Chloroethyl Analogs

A fundamental mechanistic difference is the slower rate of DNA interstrand cross-link (ICL) formation by the 2-fluoroethyl class. A seminal study by Kohn demonstrated that while both fluoroethyl and chloroethyl nitrosoureas form DNA cross-links, the rate of interstrand cross-linking for the fluoro compounds is 'greatly reduced' [1]. This slower kinetics, attributed to fluorine being a poorer leaving group than chlorine, indicates that (2-fluoroethyl)nitrosoureas may exert their antitumor activity by a different mechanism, potentially altering their activity against cells with specific DNA repair capacities that confer resistance to chloroethylating agents [2].

DNA Lesion Kinetics Drug Resistance Mechanism of Action

In Vivo Antitumor Efficacy Profile—Class-Level Comparability to Chloroethyl Analogs

As a class, (2-fluoroethyl)nitrosoureas have demonstrated in vivo antitumor activity equal to that of their clinically established chloroethyl counterparts. In a direct comparison using the intravenously implanted Lewis lung carcinoma model, representatives of both classes produced a high rate of long-term survivors (e.g., 9/10 for a lead fluoroethyl analog 6e vs. its chloroethyl counterpart). The Johnston et al. study concluded that the fluoroethyl derivatives were 'as effective as the chloroethyl compounds' [1]. This class-level equivalence supports the use of a specific fluoroethyl analog, such as this compound, as a valid and mechanistically distinct alternative for efficacy studies where the specific carrier group's lipophilic properties are desired.

In Vivo Efficacy Lewis Lung Carcinoma B16 Melanoma

Potential for Reduced Bone Marrow Toxicity: A Class-Level Observation

A critical factor for procurement in preclinical development is the potential for an improved therapeutic index. The Johnston et al. paper notes a reported observation of 'reduced bone marrow toxicity' for compound 7, an N'-cyclohexyl-substituted fluoroethyl analog, suggesting this benefit may extend to the fluoroethyl class [1]. While data for the specific 4-isopropylcyclohexyl analog is not available, this class-level signal, combined with evidence that maximally tolerated doses (MTD) were uniform across fluoroethyl analogs tested, suggests that the reduced reactivity of the fluoroethyl group could yield a more favorable safety profile compared to the known cumulative and dose-limiting myelosuppression of agents like lomustine and carmustine [2].

Toxicity Profile Myelosuppression Therapeutic Index

High-Value Application Scenarios for Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- in R&D and Industrial Settings


Overcoming Chloroethylnitrosourea (CENU) Resistance: A Mechanistic Probe

In oncology research, acquired resistance to standard CENUs like lomustine and carmustine, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a critical failure point. This compound is a first-choice procurement for resistance-focused studies due to its distinct DNA lesion kinetics. The slower interstrand cross-link formation associated with the fluoroethyl leaving group, as shown in class-level mechanistic studies, may evade fast-acting MGMT repair, presenting a hypothesis-driven tool to elucidate and bypass drug resistance pathways [1].

Central Nervous System (CNS) Tumor Model Development

For teams developing therapies for glioblastoma or metastatic brain tumors, physicochemical properties are paramount. The significantly higher calculated LogP of this compound (3.25) compared to lomustine (approx. 2.6) directly supports its selection for CNS-targeted studies, as this level of lipophilicity is associated with superior passive blood-brain barrier (BBB) penetration . This makes it a superior structural template for pharmacokinetic studies aiming to increase drug exposure in intracranial tumor models.

Nanomedicine and Targeted Drug Delivery Formulation

The compound's combination of high lipophilicity (LogP 3.25) and potential for DNA alkylation makes it an ideal model payload for lipidic or polymeric nanoparticle development . Industrial formulators prioritizing stable encapsulation of a highly active but potentially labile therapeutic can utilize this compound's distinct profile to benchmark formulation performance. Its physical properties differ sufficiently from lomustine to necessitate and prove the value of a specialized delivery system.

Establishing In Vivo Efficacy Pharmacology Models with Fluoroethyl Nitrosoureas

For any in vivo pharmacology laboratory seeking to recapitulate and extend the classic findings in Lewis lung carcinoma or B16 melanoma models, this compound enables critical comparative studies. It allows for the direct quantitation of the fluoroethyl class's unique antitumor and toxicity profile under modern experimental conditions, directly building upon the foundational work that established this class as 'as effective as the chloroethyl compounds' [1]. This ensures continuity with historical preclinical data while investigating next-generation therapeutic windows.

Quote Request

Request a Quote for Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.